molecular formula C7H18N2O B14699751 1-Propanol, 3-[(4-aminobutyl)amino]- CAS No. 23545-31-5

1-Propanol, 3-[(4-aminobutyl)amino]-

Cat. No.: B14699751
CAS No.: 23545-31-5
M. Wt: 146.23 g/mol
InChI Key: LEAFDMXPPVSUEG-UHFFFAOYSA-N
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Description

1-Propanol, 3-[(4-aminobutyl)amino]- is a chemical compound with the molecular formula C₇H₁₈N₂O. It is an organic compound that features both an alcohol and an amine functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanol, 3-[(4-aminobutyl)amino]- can be synthesized through a multi-step process involving the reaction of 1-propanol with 4-aminobutylamine. The reaction typically requires a catalyst and specific reaction conditions such as temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of 1-Propanol, 3-[(4-aminobutyl)amino]- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps to isolate the compound from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Propanol, 3-[(4-aminobutyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve the use of halogenating agents or other nucleophiles.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Various amine derivatives.

    Substitution: New substituted amine or alcohol compounds.

Scientific Research Applications

1-Propanol, 3-[(4-aminobutyl)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-[(4-aminobutyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that modify other molecules. Its amine group can form hydrogen bonds and ionic interactions, influencing the behavior of biological molecules and enzymes.

Comparison with Similar Compounds

    1-Propanol, 3-amino-: Similar structure but lacks the 4-aminobutyl group.

    4-Aminobutanol: Contains the 4-aminobutyl group but lacks the propanol moiety.

Uniqueness: 1-Propanol, 3-[(4-aminobutyl)amino]- is unique due to its combination of both an alcohol and an amine functional group, allowing it to participate in a wide range of chemical reactions and making it valuable in various scientific and industrial applications.

Properties

CAS No.

23545-31-5

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

IUPAC Name

3-(4-aminobutylamino)propan-1-ol

InChI

InChI=1S/C7H18N2O/c8-4-1-2-5-9-6-3-7-10/h9-10H,1-8H2

InChI Key

LEAFDMXPPVSUEG-UHFFFAOYSA-N

Canonical SMILES

C(CCNCCCO)CN

Origin of Product

United States

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